molecular formula C15H15BrN2O3S B2923028 (Z)-ethyl 2-((4-bromobenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate CAS No. 393838-84-1

(Z)-ethyl 2-((4-bromobenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate

Cat. No. B2923028
M. Wt: 383.26
InChI Key: KCCCXQWNVOCBJF-ICFOKQHNSA-N
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Description

This compound is a derivative of benzophenone and thiazole . Benzophenone is a commonly used building block in organic chemistry, known for its stability and aromaticity . Thiazole is a heterocyclic compound containing sulfur and nitrogen, and it’s often found in various pharmaceuticals .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through reactions involving corresponding benzoyl and imino derivatives . The exact process would depend on the specific reactants and conditions.


Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by techniques such as X-ray diffraction, nuclear magnetic resonance (NMR), and infrared spectroscopy .

Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthetic Pathways : Research on related thiazole derivatives has detailed synthetic routes that might be applicable to the compound . For example, the synthesis of imidazo[2,1-b]benzothiazole and imidazo[2,1-b]thiazole derivatives through reactions with ethyl 3-bromo-4-oxopentanoate showcases methodologies that could potentially be adapted for synthesizing "(Z)-ethyl 2-((4-bromobenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate" (Abignente et al., 1987).

  • Photolysis and Photophysical Properties : Studies on the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate provide insights into the photolytic pathways and photophysical properties that could be relevant to understanding the behavior of thiazole derivatives under light exposure (Ang & Prager, 1992).

Pharmacological Potential

  • Anticancer Activity : The synthesis and evaluation of benzothiazole acylhydrazones, a closely related class of compounds, have demonstrated potential anticancer activity. These studies reveal how modifications to the benzothiazole scaffold can influence antitumor properties, suggesting that similar modifications to thiazole derivatives might also yield pharmacologically active compounds (Osmaniye et al., 2018).

  • Antimicrobial Activity : Investigations into thiazole derivatives have also uncovered antimicrobial properties. For instance, the study on the synthesis and antimicrobial evaluation of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives highlights the potential for thiazole compounds to serve as templates for developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

Future Directions

Research into similar compounds often involves exploring their potential as pharmaceuticals or as building blocks in organic synthesis . Future research could involve further exploration of the compound’s biological activity, or its potential uses in chemical synthesis.

properties

IUPAC Name

ethyl 2-(4-bromobenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3S/c1-4-21-14(20)12-9(2)18(3)15(22-12)17-13(19)10-5-7-11(16)8-6-10/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCCXQWNVOCBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)Br)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-((4-bromobenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate

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